(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride
Description
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride is a bicyclic anhydride characterized by a methyl substituent and a methano bridge across the 3,6-positions of the tetrahydrophthalic anhydride backbone. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The compound’s stereochemistry (1α,2α,3β,6β) imparts distinct reactivity and physical properties compared to non-stereospecific analogs.
Properties
CAS No. |
53584-57-9 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1R,2R,6S,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7-,10-/m1/s1 |
InChI Key |
LTVUCOSIZFEASK-JTGULSINSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3C[C@H]([C@@H]1C(=O)OC2=O)C=C3 |
Canonical SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride typically involves multi-step organic reactions, including cyclization processes. Based on the structure and the general synthetic approaches for similar compounds, the primary method for preparation involves Diels-Alder cycloaddition reactions, which allow for the construction of complex cyclic structures with controlled stereochemistry.
Diels-Alder Reaction as the Core Synthetic Strategy
The Diels-Alder reaction represents the most efficient approach for constructing the complex tricyclic framework of this compound. This [4+2] cycloaddition reaction typically involves:
- A diene component (such as a substituted cyclopentadiene or isoprene)
- A dienophile (typically maleic anhydride)
- Specific reaction conditions to control stereoselectivity
The stereochemical outcome of the Diels-Alder reaction is critical for obtaining the correct isomer of the target compound. The reaction typically proceeds with endo selectivity under kinetic control, but the exo isomer (which is thermodynamically favored) can be obtained under appropriate conditions or through isomerization of the endo product.
Specific Preparation Methods
Isoprene-Based Synthesis Method
One effective approach for synthesizing methyl-substituted tetrahydrophthalic anhydrides involves the reaction between isoprene and maleic anhydride in the presence of a catalyst. This method has been demonstrated for the synthesis of methyl tetrahydrophthalic anhydride (a structural analogue) with excellent yields.
The reaction procedure involves:
- Combining isoprene (0.12 mole) with maleic anhydride (0.1 mole) in a reaction vessel
- Adding an ionic liquid catalyst (0.001 mol) such as hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate
- Heating the mixture at 50°C for 2.5 hours
- Product isolation and purification
This method reportedly achieves a 99% conversion rate of maleic anhydride and a 99% yield of the methyl tetrahydrophthalic anhydride product. For the specific synthesis of this compound, modifications to control the regioselectivity and stereoselectivity would be necessary.
C5 Fraction-Based Preparation Methods
Another significant approach utilizes C5 fractions (containing cyclopentadiene or related compounds) and maleic anhydride. This method can be implemented in either batch or continuous reaction formats.
Batch Reaction Method
The batch reaction procedure for methyltetrahydrophthalic anhydride synthesis involves:
- Preparation of a 25% maleic anhydride solution in methyltetrahydrophthalic anhydride
- Addition of an appropriate polymerization inhibitor
- Transfer of 80 mL of this solution to a maleic anhydride solution storage bottle
- Addition of 41 mL of mixed C5 liquid to a separate C5 storage bottle
- Maintaining a constant temperature water bath at 44°C (corresponding to the boiling point of C5 at normal pressure)
- Controlled dropwise addition of C5 to a gasification flask
- Rapid vaporization of C5 and flow into the reaction flask containing the maleic anhydride solution
The ratio of active component in C5 to maleic anhydride is maintained at approximately 1.1:1 for optimal results. The reaction temperature is monitored throughout the process, and samples are periodically collected for analysis.
Continuous Reaction Method
The continuous reaction procedure follows a similar principle but with continuous feeding of reactants:
- Preparation of a 25% maleic anhydride solution in methyltetrahydrophthalic anhydride with polymerization inhibitor
- Addition of the prepared solution to a storage bottle
- Addition of a sufficient amount of mixed C5 liquid to a separate storage bottle
- Maintenance of the C5 vaporization bottle at 44°C
- Controlled continuous addition of both C5 and maleic anhydride solution at optimized rates
This method allows for investigation of the influence of feed ratio and temperature on the reaction outcome, enabling process optimization.
Comparison of Preparation Methods
The following table compares the key parameters and conditions for the main preparation methods:
| Parameter | Isoprene-Based Method | C5 Fraction Batch Method | C5 Fraction Continuous Method |
|---|---|---|---|
| Reactants | Isoprene, Maleic anhydride | C5 fraction, Maleic anhydride | C5 fraction, Maleic anhydride |
| Catalyst/Additives | Ionic liquid (0.001 mol) | Polymerization inhibitor | Polymerization inhibitor |
| Reactant Ratio | 1.2:1 (Isoprene:MA) | 1.1:1 (C5 active:MA) | Variable (optimizable) |
| Temperature | 50°C | 44°C | 44°C (variable) |
| Reaction Time | 2.5 hours | Variable | Continuous |
| Reported Yield | 99% (for analog) | Not specified | Not specified |
| Scale Suitability | Laboratory to small industrial | Laboratory to industrial | Large industrial |
Reaction Mechanism and Stereochemical Considerations
The synthesis of this compound involves specific stereochemical considerations that must be controlled during the preparation process. The Diels-Alder reaction between a substituted cyclopentadiene (or derivative) and maleic anhydride proceeds through a concerted mechanism.
The stereochemical outcome depends on:
- The orientation of the diene and dienophile during the cycloaddition
- The substitution pattern of the starting materials
- Reaction conditions (temperature, pressure, catalyst)
- Potential for subsequent isomerization of initially formed products
The (1alpha,2alpha,3beta,6beta) stereochemistry indicates specific spatial arrangements at four stereogenic centers that must be carefully controlled during synthesis. The methyl group orientation is particularly important for achieving the desired stereoisomer.
Analysis and Characterization
Physical Properties and Analytical Data
The physical properties of this compound provide crucial information for confirming successful synthesis and product purity. Relevant physical data includes:
Analytical Methods for Product Characterization
Several analytical techniques are essential for confirming the identity, purity, and structural features of synthesized this compound:
Gas Chromatography-Mass Spectrometry (GC-MS) : For analyzing product purity and confirming molecular identity. The compound typically shows a characteristic retention time around 32.5 minutes under standard conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for structure elucidation and confirming stereochemistry. Key signals include those from the methyl group, bridgehead protons, and olefinic protons.
Infrared (IR) Spectroscopy : Essential for identifying characteristic anhydride carbonyl absorptions (typically around 1800-1750 cm⁻¹).
X-ray Crystallography : For definitive determination of the three-dimensional structure and stereochemistry when crystalline samples are available.
Chemical Reactions Analysis
Types of Reactions
(1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the anhydride into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
Polymer Chemistry
Tetrahydromethyl-3,6-methanophthalic anhydride is primarily used as a hardener in epoxy resins. It enhances the thermal stability and mechanical strength of the resulting polymers. The compound's unique structure allows it to crosslink effectively with epoxy resins, leading to improved performance characteristics such as:
- Increased heat resistance
- Enhanced chemical resistance
- Improved adhesion properties
Coatings and Adhesives
The compound is also utilized in the formulation of coatings and adhesives. Its anhydride functionality contributes to:
- Fast curing times
- Excellent bonding strength
- Durability under harsh environmental conditions
These properties make it suitable for applications in automotive coatings and industrial adhesives.
Pharmaceutical Applications
Research indicates potential applications in the pharmaceutical field, particularly concerning drug delivery systems. The compound can be modified to create biodegradable polymers that facilitate controlled release of therapeutic agents.
Health and Safety Assessments
Recent studies have focused on the health impacts associated with exposure to tetrahydromethyl-3,6-methanophthalic anhydride. Assessments have indicated:
- Low acute toxicity : Studies report high LD50 values for dermal exposure, suggesting low acute toxicity levels .
- Potential respiratory sensitization : Evidence from occupational studies indicates that repeated exposure may lead to respiratory sensitization in some individuals .
Environmental Impact Studies
Environmental assessments are crucial for understanding the ecological footprint of tetrahydromethyl-3,6-methanophthalic anhydride. Regulatory bodies like ECHA are monitoring its use and potential impacts on aquatic life due to its classification under REACH regulations for reproductive toxicity .
Case Study 1: Epoxy Resin Formulation
In a study published by NICNAS, researchers evaluated the performance of epoxy resins cured with tetrahydromethyl-3,6-methanophthalic anhydride compared to traditional curing agents. The findings indicated that the new formulation exhibited superior thermal stability and mechanical properties under various stress conditions .
Case Study 2: Occupational Exposure
A comprehensive study involving workers exposed to tetrahydromethyl-3,6-methanophthalic anhydride highlighted instances of respiratory sensitization. The study concluded that while most workers remained asymptomatic, a subset developed allergic reactions over time . This emphasizes the need for stringent safety protocols in workplaces utilizing this compound.
Mechanism of Action
The mechanism of action of (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Key Features :
- Structure: The molecule contains a fused bicyclic system with a methano bridge (3,6-methano group) and a methyl substituent, leading to increased steric hindrance and altered electronic properties .
Comparison with Similar Compounds
The following table compares (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride with structurally related anhydrides, highlighting differences in molecular structure, physical properties, and applications.
Key Structural and Functional Differences :
Methano Bridge vs. Methylene Bridge: The target compound’s 3,6-methano bridge creates a rigid bicyclic structure, whereas methylnadic anhydride (3,6-methylene-THPA) has a more flexible methylene bridge . This rigidity may enhance thermal stability in epoxy formulations.
Stereochemical Complexity: The defined stereochemistry (1α,2α,3β,6β) in the target compound contrasts with non-stereospecific analogs like 3-Methyl-THPA, which has undefined stereocenters . This difference could influence enantioselective reactions in synthesis.
Hydrogenation Level :
- 3-Methylhexahydrophthalic anhydride (hexahydro) is fully saturated, offering lower reactivity but improved hydrolytic stability compared to partially unsaturated analogs like THPA .
Notes:
- Data Gaps : Melting points and solubility data for the target compound are unavailable in the provided evidence. These properties are critical for industrial formulation and require further experimental validation.
- Safety : Analogous compounds (e.g., MTHPA, methylnadic anhydride) are classified as respiratory and skin sensitizers, suggesting similar hazards for the target compound .
- Naming Conflicts: Variant naming conventions (e.g., “tetrahydro” vs. “hexahydro”) highlight the need for precise IUPAC nomenclature to avoid confusion .
Biological Activity
The compound (1alpha,2alpha,3beta,6beta)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride (MTHPA) is a cyclic anhydride with notable applications in various fields including materials science and organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications. This article explores the biological activity of MTHPA, focusing on its toxicity, sensitization potential, and relevant case studies.
Chemical Structure and Properties
MTHPA is characterized by its molecular formula and a molecular weight of approximately 178.18 g/mol. Its structure includes a methanophthalic anhydride framework, which contributes to its reactivity and biological interactions. The compound is typically presented as a pale yellow liquid with a flash point of 135°C .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.18 g/mol |
| Appearance | Pale yellow liquid |
| Flash Point | 135°C (open cup) |
| Solubility | Not readily biodegradable in water |
Toxicity Profile
MTHPA exhibits low acute toxicity, with oral LD50 values in rats ranging from 958 to 4460 mg/kg. Dermal toxicity is also relatively low, indicated by dermal LD50 values exceeding 2000 mg/kg in rabbits . Inhalation studies suggest that MTHPA can cause respiratory irritation and sensitization at high concentrations.
Sensitization Potential
MTHPA has been identified as a skin and respiratory sensitizer. Workers exposed to cyclic anhydrides, including MTHPA, have reported symptoms such as conjunctivitis, urticaria, and occupational asthma. The compound's ability to cause sensitization is attributed to its chemical structure which allows it to interact with biological tissues .
Neurotoxicity and Endocrine Disruption
Recent studies have indicated potential neurotoxic effects associated with MTHPA exposure. In vivo tests have shown that it may act as an endocrine disruptor in mammals . This raises concerns regarding long-term exposure and the need for further research into its effects on human health.
Case Study 1: Occupational Exposure
A study involving workers in industries using cyclic anhydrides highlighted the risk of developing respiratory issues due to inhalation exposure to MTHPA. Symptoms reported included asthma-like conditions and skin irritations. The findings emphasized the importance of monitoring exposure levels and implementing safety measures in workplaces .
Case Study 2: Environmental Impact
Research on the environmental persistence of MTHPA indicates that it is not readily biodegradable in aquatic environments. This raises concerns about its accumulation in ecosystems and potential impacts on aquatic life . Further studies are needed to evaluate its long-term ecological effects.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (1α,2α,3β,6β)-1,2,3,6-Tetrahydromethyl-3,6-methanophthalic anhydride, and how can isomer formation be minimized?
- Methodological Answer : The compound can be synthesized via Diels-Alder reactions using substituted dienes and maleic anhydride derivatives. Isomer formation is influenced by reaction temperature and catalyst choice (e.g., Lewis acids like BF₃·Et₂O). Purification requires chromatographic separation (HPLC or GC) or recrystallization in non-polar solvents to isolate the desired stereoisomer . Kinetic vs. thermodynamic control during synthesis must be evaluated using differential scanning calorimetry (DSC) to optimize selectivity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve stereochemistry by analyzing coupling constants (e.g., J values for axial/equatorial protons in the methano bridge) .
- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly for distinguishing α/β substituents .
- IR Spectroscopy : Monitors anhydride carbonyl stretching (~1850 cm⁻¹) to detect hydrolysis or impurities .
Q. What are the recommended storage conditions to prevent hydrolysis of the anhydride group?
- Methodological Answer : Store under inert atmosphere (argon) at ≤4°C in desiccated containers. Stability can be monitored via periodic FT-IR or titrimetric analysis of free carboxylic acid content. Silica gel packs or molecular sieves reduce moisture exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition or polymerization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Experimental validation involves kinetic studies under varying electrophile concentrations and comparing computed vs. observed activation energies .
Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed using structure-activity relationships (SAR)?
- Methodological Answer : Limited inhalation toxicity data for this compound require extrapolation from structurally related anhydrides (e.g., methylhexahydrophthalic anhydride). SAR studies should compare electrophilic reactivity (via Hammett constants) and metabolite profiles (e.g., hydrolysis to dicarboxylic acids) using in vitro assays (e.g., Ames test for mutagenicity) .
Q. How do stereochemical variations (e.g., 3β vs. 3α configurations) impact the compound’s thermal stability and polymer crosslinking efficiency?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can correlate stereochemistry with decomposition temperatures. Polymerization kinetics (via rheometry) should be tested with epoxy resins to measure crosslink density (using swelling experiments) and glass transition temperatures (Tg) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic meta-analysis of solvent polarity (e.g., dielectric constant), catalyst loading, and steric effects using Design of Experiments (DoE) frameworks. Contradictions may arise from unaccounted moisture levels or isomerization during workup; replicate studies under controlled humidity (<10 ppm H₂O) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
